

A Technical Guide to the Spectroscopic Analysis of 3-Amino-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 3-Amino-2-methoxybenzoic acid

Cat. No.: B1290227

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-2-methoxybenzoic acid** (CAS No. 861306-04-9).[1][2][3][4][5][6] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on its chemical structure, supplemented by established spectroscopic principles. The methodologies described are based on standard experimental protocols for the analysis of solid organic compounds.

Chemical Structure and Properties

- Molecular Formula: C₈H₉NO₃[1][2][3][5][6]
- Molecular Weight: 167.16 g/mol [1][2][3][5]
- Appearance: White to off-white solid[3][5]
- Melting Point: 98-102 °C[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1-7.3	m	1H	Ar-H (C4)
~6.8-7.0	m	1H	Ar-H (C5)
~6.6-6.8	m	1H	Ar-H (C6)
~5.0 (broad)	s	2H	-NH ₂
3.85	s	3H	-OCH ₃
~12.5 (very broad)	s	1H	-COOH

Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~168	C=O
~148	C-NH ₂ (C3)
~145	C-OCH ₃ (C2)
~125	Ar-CH (C5)
~120	C-COOH (C1)
~118	Ar-CH (C6)
~115	Ar-CH (C4)
~56	-OCH ₃

Experimental Protocol for NMR Spectroscopy

A solution of **3-Amino-2-methoxybenzoic acid** is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆.^[7] The solution is then filtered into an NMR tube. The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 300-500 MHz for ^1H NMR.^[7] Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium	N-H stretch (amine)
3300-2500 (broad)	Strong	O-H stretch (carboxylic acid)
~1680	Strong	C=O stretch (carboxylic acid)
~1600, ~1470	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)
~1300-1200	Medium	C-N stretch (aromatic amine)

Experimental Protocol for FT-IR Spectroscopy

For solid samples, the KBr pellet method is commonly employed.[8][9] A small amount of the sample (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8] The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a KBr plate, and allowing the solvent to evaporate.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

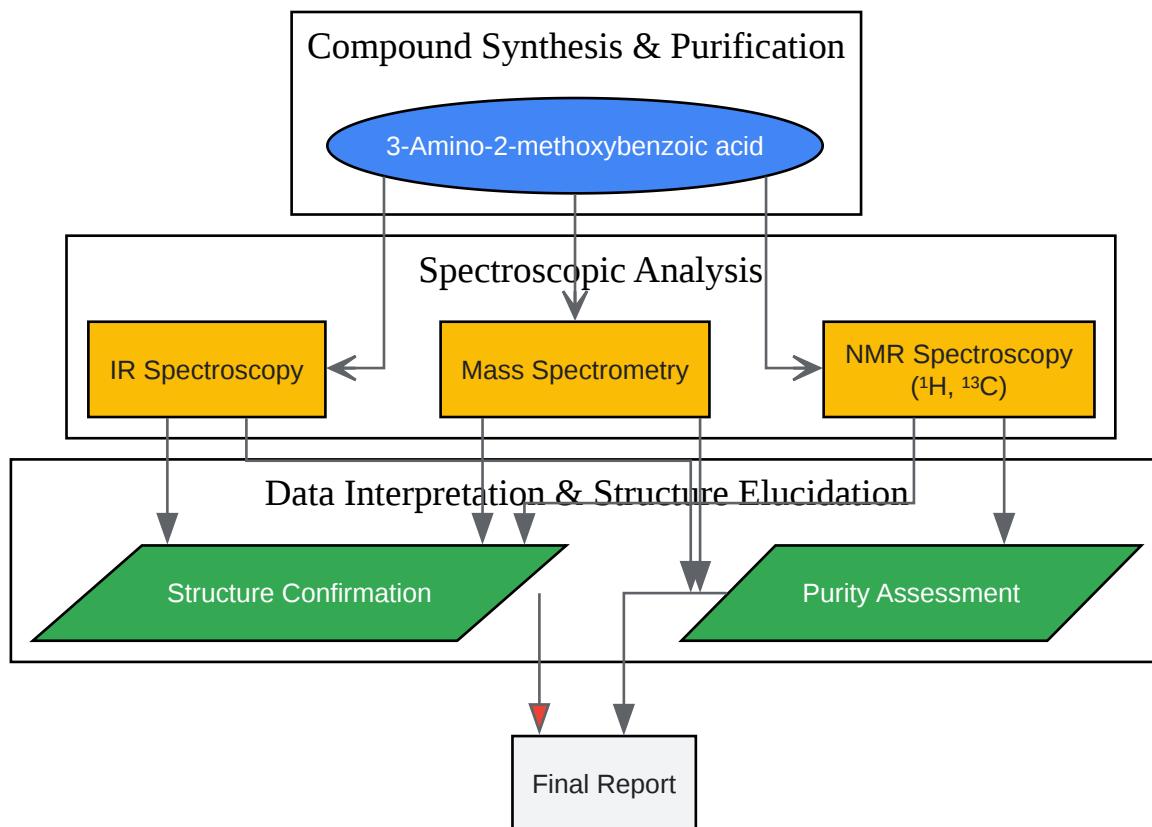
m/z	Relative Intensity (%)	Assignment
167	High	[M] ⁺ (Molecular ion)
150	Moderate	[M - OH] ⁺
122	High	[M - COOH] ⁺
107	Moderate	[M - COOH - CH ₃] ⁺
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl fragment)

Experimental Protocol for Mass Spectrometry

For a solid, non-volatile compound like **3-Amino-2-methoxybenzoic acid**, a sample can be introduced into the mass spectrometer using a direct insertion probe. In electron ionization (EI) mass spectrometry, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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